molecular formula C22H31N7O2 B3894721 2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B3894721
M. Wt: 425.5 g/mol
InChI Key: XGHMRVHSZSNJTK-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with pyrrolidine groups and a hydrazone linkage to a diethoxyphenyl moiety. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2,4-diethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution with pyrrolidine groups: Finally, the triazine ring is substituted with pyrrolidine groups through a nucleophilic substitution reaction using pyrrolidine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Pyrrolidine, triethylamine, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially including carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and triazine ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its specific combination of a triazine ring, pyrrolidine groups, and a hydrazone linkage to a diethoxyphenyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N7O2/c1-3-30-18-10-9-17(19(15-18)31-4-2)16-23-27-20-24-21(28-11-5-6-12-28)26-22(25-20)29-13-7-8-14-29/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,24,25,26,27)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHMRVHSZSNJTK-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

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